3-(4-bromophenyl)-2-sulfanylquinazolin-4-one
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Overview
Description
3-(4-Bromophenyl)-2-sulfanylquinazolin-4-one is a heterocyclic compound that features a quinazolinone core with a bromophenyl and a sulfanyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-2-sulfanylquinazolin-4-one typically involves the reaction of 4-bromoaniline with isothiocyanates, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-2-sulfanylquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromophenyl)-2-sulfanylquinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-2-sulfanylquinazolin-4-one involves its interaction with various molecular targets. It can inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Used in liquid crystal polymers.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Exhibits antimicrobial and anticancer activities.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Shows promising antibacterial activity.
Uniqueness
3-(4-Bromophenyl)-2-sulfanylquinazolin-4-one is unique due to its specific quinazolinone core structure, which imparts distinct chemical and biological properties. Its combination of a bromophenyl and sulfanyl group makes it versatile for various chemical modifications and applications.
Properties
IUPAC Name |
3-(4-bromophenyl)-2-sulfanylquinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2OS/c15-9-5-7-10(8-6-9)17-13(18)11-3-1-2-4-12(11)16-14(17)19/h1-8H,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAYVYBXACWVEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)S)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)S)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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